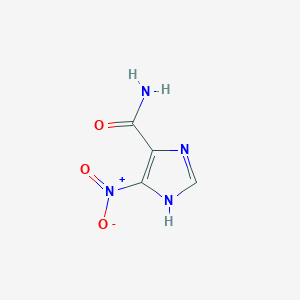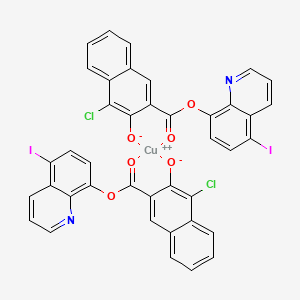![molecular formula C7H6N2OS B12832253 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a mercapto group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions, followed by oxidation. The reaction can be summarized as follows:
Cyclization: o-Phenylenediamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 2-mercapto-benzimidazole.
Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the benzimidazole core can interact with nucleic acids and other biomolecules, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
2-Mercapto-benzimidazole: Similar structure but lacks the oxidation state of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one.
Benzimidazole: The parent compound without the mercapto group.
4-Methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a methyl group instead of a mercapto group.
Uniqueness: this compound is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
4-sulfanyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N2OS/c10-7-8-4-2-1-3-5(11)6(4)9-7/h1-3,11H,(H2,8,9,10) |
Clé InChI |
ZTZIIMRUDZZXSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)

![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)









